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Arachidic acid-d3

Cat. No.: B1520049
M. Wt: 315.5 g/mol
InChI Key: VKOBVWXKNCXXDE-FIBGUPNXSA-N
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Description

Contextualizing Eicosanoic Acid (Arachidic Acid) in Biological Systems

Eicosanoic acid, also known as arachidic acid, is a 20-carbon saturated fatty acid found in various natural sources, including peanut oil, corn oil, and cocoa butter. atamanchemicals.com In biological systems, it is a constituent of cellular membranes, contributing to their structural integrity. wikipedia.org While not as abundant as some other fatty acids, eicosanoic acid and other very long-chain saturated fatty acids are present in human tissues and have been associated with various physiological processes. medchemexpress.commetabolon.com For instance, research suggests a link between circulating levels of these fatty acids and a lower risk for certain cardiovascular issues and type 2 diabetes. metabolon.com Eicosanoic acid also serves as a precursor for the synthesis of other molecules and is involved in the production of detergents, photographic materials, and lubricants. atamanchemicals.commedchemexpress.com

Significance of Stable Isotope Labeling in Lipid Research

The study of lipids, or lipidomics, is complicated by the vast diversity and complexity of these molecules within a biological system. nih.govlipidmaps.org Stable isotope labeling has become an indispensable technique for navigating this complexity. nih.govresearchgate.net This method involves replacing certain atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612) (²H) or carbon-12 with carbon-13 (¹³C). nih.gov

The key advantages of using stable isotope-labeled compounds in lipid research include:

Tracing Metabolic Pathways: Researchers can track the metabolic fate of a labeled lipid as it is absorbed, transported, and converted into other molecules within an organism. nih.govmdpi.com This provides direct insight into biosynthesis, degradation, and remodeling of lipids. nih.gov

Accurate Quantification: Stable isotope-labeled lipids, such as Eicosanoic-20,20,20-d3 Acid, are ideal internal standards for mass spectrometry-based analysis. lumiprobe.combioscience.co.uk Because they are chemically almost identical to their natural counterparts, they behave similarly during sample extraction and analysis, allowing for precise quantification of the target analyte. caymanchem.comnih.gov This helps to correct for sample loss and variations in instrument response. lipidmaps.orglipidmaps.org

Distinguishing from Endogenous Molecules: The mass difference introduced by the isotopes allows mass spectrometers to easily distinguish the labeled compound from the naturally occurring (endogenous) molecules in a sample. acs.orgacs.org

The use of deuterium labeling in studying fatty acid metabolism dates back to the 1930s, long before the advent of modern mass spectrometry. nih.gov Today, advanced analytical techniques like chromatography-coupled high-resolution tandem mass spectrometry enable the precise localization and quantification of these stable isotope labels within biomolecules. nih.govnih.gov

Overview of Deuterated Eicosanoic Acid Applications in Contemporary Omics Science

In the realm of "omics" fields like lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites, deuterated fatty acids play a crucial role. Eicosanoic-20,20,20-d3 Acid is specifically designed for use as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bioscience.co.ukpubcompare.ailipidmaps.org

The primary application of Eicosanoic-20,20,20-d3 Acid is in the stable isotope dilution method. lipidmaps.org In this technique, a known amount of the deuterated standard is added to a biological sample (such as plasma, tissues, or cells) before processing. nih.govlipidmaps.org During analysis, the ratio of the endogenous, non-labeled eicosanoic acid to the deuterated standard is measured. lipidmaps.org This ratio allows for the accurate calculation of the concentration of the natural fatty acid in the original sample, compensating for any variability during the extraction and measurement process. lipidmaps.org

Research laboratories utilize this method to quantify a wide range of fatty acids in various biological samples. For instance, a comprehensive lipidomics analysis of macrophages used a suite of deuterated internal standards, including a deuterated form of arachidic acid, to accurately measure the levels of over thirty different fatty acids. nih.gov Such detailed analyses are critical for understanding the metabolic changes that occur in different physiological and pathological states.

Below is a table summarizing the key properties of Eicosanoic-20,20,20-d3 Acid:

PropertyValue
Chemical Formula C₂₀H₃₇D₃O₂ bioscience.co.uk
Molecular Weight 315.56 g/mol cymitquimica.comnih.gov
Synonyms Arachidic acid-d3, Eicosanoate-d3, 20,20,20-trideuterioicosanoic acid bioscience.co.uknih.gov
Primary Application Internal standard for GC-MS or LC-MS quantification bioscience.co.uk
Purity ≥99% deuterated forms (d1-d3) bioscience.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B1520049 Arachidic acid-d3

Properties

IUPAC Name

20,20,20-trideuterioicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOBVWXKNCXXDE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies for Deuterated Eicosanoic Acid Analogs for Research Applications

Synthetic Pathways for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of eicosanoic-20,20,20-d3 acid necessitates a chemical strategy that specifically introduces deuterium at the terminal methyl group of the 20-carbon fatty acid chain. While direct H/D exchange on the final molecule can be challenging and may lead to scrambling of the label, multi-step synthetic routes offer precise control over the location of deuterium incorporation. ansto.gov.auarkat-usa.org

One common approach involves the use of a deuterated starting material that contains the desired d3-methyl group. For instance, a deuterated alkyl halide, such as 1-bromo-d3-alkane, can be coupled with a suitable long-chain synthon to construct the full carbon skeleton of eicosanoic acid. This method ensures that the deuterium atoms are located exclusively at the C-20 position.

Another strategy involves the reduction of a terminal functional group with a deuterated reducing agent. For example, a precursor molecule with a terminal carboxylic acid or ester group at the ω-position could be reduced to an alcohol using a reagent like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov Subsequent chemical transformations can then convert this deuterated alcohol into the desired methyl group.

A notable method for synthesizing deuterated very long-chain polyunsaturated fatty acids involves coupling chemically modified fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.govresearchgate.net While this specific example pertains to polyunsaturated fatty acids, the underlying principle of coupling a deuterated fragment can be adapted for saturated fatty acids like eicosanoic acid. For instance, a deuterated sulfone fragment could be coupled with a C19 fatty acid derivative to yield the desired eicosanoic-20,20,20-d3 acid. nih.gov

In vivo studies using deuterated water (D2O) have also been employed to investigate the biosynthesis of long-chain fatty acids. nih.govscite.aiacs.org While this method provides valuable insights into metabolic pathways, it results in deuterium incorporation at multiple positions along the fatty acid chain, making it unsuitable for the synthesis of a specifically labeled compound like eicosanoic-20,20,20-d3 acid for use as a targeted tracer. nih.govscite.ainih.gov

Preparation of Derivatized Forms for Analytical Purposes

To facilitate analysis by gas chromatography-mass spectrometry (GC-MS), free fatty acids are typically converted into more volatile and thermally stable derivatives. This derivatization step is crucial for achieving good chromatographic separation and sensitive detection. Several derivatization techniques are commonly employed for fatty acids, each with its own advantages.

Fatty Acid Methyl Ester (FAME) Synthesis

The most common derivatization method for fatty acids is the formation of fatty acid methyl esters (FAMEs). chromatographytoday.comifremer.fr This is typically achieved by heating the fatty acid with a large excess of methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride (BF3), boron trichloride (B1173362) (BCl3), or hydrochloric acid (HCl). nih.govsigmaaldrich.com The resulting FAMEs are less polar and more volatile than the corresponding free fatty acids, making them ideal for GC analysis. sigmaaldrich.com Automated procedures for FAME synthesis have been developed to improve throughput and reproducibility. chromatographytoday.com For deuterated fatty acids like eicosanoic-20,20,20-d3 acid, this process would yield the corresponding methyl eicosanoate-20,20,20-d3.

Reagent Conditions Advantages Disadvantages
Boron trifluoride-methanolHeatingEffective for a wide range of lipidsReagent is corrosive and moisture-sensitive
Boron trichloride-methanolHeating (60 °C for 5-10 min) sigmaaldrich.comQuick and quantitative sigmaaldrich.comReagent is corrosive and must be handled with care
HCl in methanol/waterHeating (45°C overnight or 100°C for 1-1.5h) nih.govConvenient and uses readily available reagents nih.govLonger reaction times may be required
TrimethylsilyldiazomethaneRoom temperature in the presence of methanol researchgate.netMild conditions, methylates sterically hindered acids researchgate.netReagent is toxic and potentially explosive

Trimethylsilyl (B98337) (TMS) Ester Formation

Another common derivatization method is the formation of trimethylsilyl (TMS) esters. This is achieved by reacting the fatty acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scispace.comtcichemicals.com The resulting TMS esters are highly volatile and thermally stable. tcichemicals.com This method is particularly useful for the analysis of very long-chain fatty acids. scispace.com The reaction converts the active hydroxyl groups of the carboxylic acid to a trimethylsilyl ether, which reduces the polarity of the compound and minimizes hydrogen bonding. researchgate.net

Pentafluorobenzyl Ester (PFBBr) Derivatization

For enhanced sensitivity in GC-MS analysis, particularly with electron capture negative ionization (ECNI), fatty acids can be derivatized to form pentafluorobenzyl (PFB) esters. universiteitleiden.nlsigmaaldrich.comsigmaaldrich.com This is accomplished by reacting the fatty acid with pentafluorobenzyl bromide (PFBBr). universiteitleiden.nlsigmaaldrich.comsigmaaldrich.com The highly electronegative fluorine atoms in the PFB group make the derivative an excellent electron-capturing species, leading to very low detection limits. universiteitleiden.nlcdc.gov This method is often used for the analysis of trace amounts of fatty acids in biological samples. cdc.govnih.gov The derivatization is typically carried out in the presence of a base, such as triethylamine. cdc.gov

Other Derivatization Approaches (e.g., N-Acyl Pyrrolidides, Picolinyl Esters, 4,4-Dimethyloxazoline (DMOX) Derivatives)

For structural elucidation, particularly for determining the position of double bonds or other functional groups in unsaturated or modified fatty acids, other derivatization methods are employed. While eicosanoic-20,20,20-d3 acid is saturated, these methods are relevant for the broader context of fatty acid analysis.

N-Acyl Pyrrolidides: These derivatives are formed by reacting the fatty acid (or its methyl ester) with pyrrolidine. aocs.orgacs.org The resulting N-acyl pyrrolidides produce characteristic fragmentation patterns in mass spectrometry that are useful for locating double bonds and branch points. ifremer.fraocs.org

Picolinyl Esters: Picolinyl esters are synthesized by reacting the fatty acid with 3-pyridylcarbinol, often after converting the acid to its acid chloride. nih.gov Under electron impact ionization, the picolinyl group directs fragmentation along the fatty acid chain, providing valuable structural information. nih.govnih.gov

4,4-Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are prepared by reacting the fatty acid methyl ester with 2-amino-2-methyl-1-propanol. researchgate.netnih.gov Similar to picolinyl esters and N-acyl pyrrolidides, DMOX derivatives generate mass spectra with fragments that are diagnostic for the location of double bonds and other structural features. researchgate.netnih.govunsw.edu.au

Derivative Primary Application Key Feature of MS Fragmentation
N-Acyl PyrrolididesStructural elucidation of fatty acids ifremer.fraocs.orgProvides information on double bond and branch point location aocs.orgresearchgate.net
Picolinyl EstersStructural determination of fatty acids nih.govFragmentation is initiated by the pyridine (B92270) ring, leading to diagnostic ions for chain structure nih.gov
4,4-Dimethyloxazoline (DMOX)Locating double bonds in unsaturated fatty acids researchgate.netnih.govCharacteristic ions that differ by 12 amu can pinpoint double bond positions nih.gov

Considerations for Isotopic Purity and Chemical Purity in Tracer Synthesis

The utility of eicosanoic-20,20,20-d3 acid as a tracer is critically dependent on both its isotopic and chemical purity.

Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified position. High isotopic enrichment is essential to ensure that the detected signal is truly from the tracer and not from naturally occurring isotopes. Incomplete deuteration or the presence of non-deuterated species can dilute the signal and complicate data interpretation. The isotopic purity is typically determined by mass spectrometry, comparing the ion intensities of the labeled and unlabeled fragments.

Chemical purity is equally important. The presence of other fatty acids or contaminants can interfere with the analysis and lead to inaccurate quantification. Purification of the final product, often by chromatography, is a crucial step in the synthesis. The chemical purity is assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure that the sample is free from interfering substances.

When using deuterated fatty acids as internal standards for quantitative analysis, it is crucial that they are of high purity to ensure accurate results. nih.govlipidmaps.org The use of stable isotope-labeled internal standards helps to correct for variations in sample preparation and instrument response. acs.org

Advanced Analytical Methodologies for Eicosanoic 20,20,20 D3 Acid and Its Metabolites

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate analysis of Eicosanoic-20,20,20-d3 acid, primarily used as an internal standard, from biological matrices like plasma, serum, urine, and tissues is contingent upon meticulous sample preparation. The primary goals are to efficiently extract the analyte, remove interfering substances such as proteins and phospholipids (B1166683), and minimize degradation or artificial formation of the target compounds.

Eicosanoic-20,20,20-d3 acid is added to the biological sample at the beginning of the preparation process. This allows it to account for any loss of the target analyte during the subsequent extraction and cleanup steps. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique partitions compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For fatty acids, a common approach involves acidifying the sample to a pH of approximately 3.5 to ensure the carboxylic acid group is protonated, thereby increasing its hydrophobicity. arborassays.com A modified LLE procedure utilizing phase separation can enhance extraction yield and provide a cleaner product for instrumental analysis. nih.govdmbj.org.rs One protocol involves adding the deuterated internal standard to a plasma sample, followed by a pre-saturated NaH2PO4 solution and ethyl acetate. After vigorous mixing and centrifugation, three layers are formed: an upper organic layer containing the lipids, a middle layer of precipitated proteins, and a lower aqueous layer. nih.govdmbj.org.rs The organic layer is then collected for analysis.

Solid-Phase Extraction (SPE): SPE is a widely used and effective method for the analysis of eicosanoids and other fatty acids. nih.gov It offers high efficiency in removing interfering matrix components. nih.gov The process involves passing the sample through a solid sorbent that retains the analyte. After washing away impurities, the analyte is eluted with a suitable solvent. For long-chain fatty acids, reversed-phase (RP) cartridges, such as C18, are commonly employed. arborassays.comcaymanchem.com The protocol generally includes conditioning the cartridge, loading the acidified sample, washing with aqueous and non-polar solvents (like hexane), and finally eluting the fatty acids with a more polar organic solvent like ethyl acetate. arborassays.com

For total fatty acid analysis, which includes fatty acids esterified in triglycerides or phospholipids, an initial hydrolysis step is necessary. This is typically achieved through acid or enzymatic hydrolysis to liberate the free fatty acids before extraction. aocs.orgausetute.com.auyoutube.com

A comparison of common sample preparation procedures is detailed in the table below.

Method Principle Typical Solvents/Reagents Biological Matrix Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible aqueous and organic phases.Ethyl acetate, Hexane, Iso-octane, Methanol (B129727). nih.govlipidmaps.orgPlasma, Serum, Tissues. lipidmaps.orgHigh recovery for many lipids.Can co-extract interfering substances, potential for emulsion formation.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.C18 cartridges, Methanol, Water, Hexane, Ethyl acetate. arborassays.comPlasma, Serum, Urine, Tissue homogenates. arborassays.comnih.govExcellent cleanup, reduces matrix effects, can be automated. nih.govnih.govCan be more costly, requires method development for optimal recovery.
Protein Precipitation Removal of proteins by adding an organic solvent.Acetonitrile (B52724), Methanol. nih.govPlasma, Urine. nih.govSimple and fast.Less effective at removing other interferences (e.g., phospholipids).

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate Eicosanoic-20,20,20-d3 acid and its corresponding analyte from other components in the extract before detection.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Since fatty acids like Eicosanoic acid are not inherently volatile, they must first be converted into more volatile ester derivatives. This process, known as derivatization, is a critical step in the analytical workflow.

The most common derivatization method is the formation of fatty acid methyl esters (FAMEs). However, for enhanced sensitivity, especially with electron capture detection or certain mass spectrometry techniques, derivatization to form pentafluorobenzyl (PFB) esters is often preferred. lipidmaps.org

Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, which is a long, thin tube coated with a stationary phase. The choice of stationary phase is crucial for achieving good resolution. Non-polar or moderately polar columns are typically used for FAME analysis. The separation is based on the boiling points and interactions of the compounds with the stationary phase.

Parameter Typical Conditions for Fatty Acid (as Ester) Analysis
Derivatization Agent Pentafluorobenzyl bromide (PFBBr), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). lipidmaps.orgresearchgate.net
Column Type Fused-silica capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5ms, HP-5).
Carrier Gas Helium or Hydrogen.
Injection Mode Splitless or Pulsed Splitless.
Temperature Program An initial oven temperature is held, then ramped up to a final temperature to elute the long-chain fatty acids.

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become the standard method for eicosanoid and fatty acid quantification. nih.gov A significant advantage of LC is that derivatization is often not required, which simplifies sample preparation. nih.gov

Reversed-phase liquid chromatography (RP-LC) is the most common separation mode. In RP-LC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or acetic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Eicosanoic acid, being a long-chain fatty acid, is highly retained on C18 columns and elutes later in the chromatographic run.

The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the elution of compounds with a wide range of polarities.

Parameter Typical Conditions for Fatty Acid Analysis
Column Type C18 reversed-phase column.
Mobile Phase A Water with an acidic modifier (e.g., 0.1% formic acid).
Mobile Phase B Acetonitrile or Methanol with an acidic modifier.
Elution Mode Gradient elution (increasing percentage of Mobile Phase B over time).
Flow Rate Typical analytical flow rates are in the range of 0.2-0.6 mL/min.
Column Temperature Elevated temperatures (e.g., 40-50 °C) are often used to improve peak shape and reduce run times.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the detector of choice for analyzing Eicosanoic-20,20,20-d3 acid due to its high sensitivity and selectivity. It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with gas chromatography, mass spectrometry provides a robust platform for the quantification of fatty acids. After the derivatized fatty acids are separated on the GC column, they enter the ion source of the mass spectrometer. The use of a deuterated internal standard like Eicosanoic-20,20,20-d3 acid is essential for accurate quantification, as it corrects for variations during both the derivatization and the GC-MS analysis. lipidmaps.org The quantification is based on the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, causing it to fragment in a characteristic and reproducible pattern.

For the PFB ester of Eicosanoic acid, analysis is often performed using negative chemical ionization (NCI) rather than EI for superior sensitivity. However, when analyzing FAMEs, EI is commonly used. The resulting mass spectrum for a FAME typically shows a prominent molecular ion (M+•) and a series of fragment ions resulting from cleavages along the fatty acid chain. The fragmentation pattern can be used for structural confirmation. The distinct mass of Eicosanoic-20,20,20-d3 acid allows its fragments to be clearly distinguished from those of the endogenous, unlabeled compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov It is particularly well-suited for the analysis of less volatile and thermally labile molecules, including free fatty acids and their complex metabolites, without the need for derivatization, although derivatization can be used to enhance ionization efficiency. nih.govmdpi.com

High-Resolution Accurate Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. azolifesciences.commeasurlabs.com This capability allows for the determination of the elemental composition of an ion, which is a significant advantage in identifying unknown metabolites of Eicosanoic-20,20,20-d3 Acid. researchgate.net The high resolving power of HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and can separate the isotopic peaks of deuterated compounds from the naturally occurring ¹³C isotopes of endogenous lipids. nih.govnih.gov This is crucial in deuterium-labeling studies to avoid misinterpretation of the data. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used for structural elucidation of compounds. A precursor ion of interest is selected in the first stage of the mass spectrometer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. nih.govrsc.org The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and reveal details about its chemical structure.

For Eicosanoic-20,20,20-d3 Acid and its metabolites, MS/MS is essential for:

Confirming Identity: Matching the fragmentation pattern of a suspected metabolite with that of a known standard.

Structural Elucidation: Determining the structure of novel metabolites by interpreting the fragmentation pathways. For example, the position of hydroxyl groups or double bonds introduced during metabolism can be inferred from the product ions. acs.org

Localization of the Deuterium (B1214612) Label: Confirming that the deuterium atoms have been retained or lost during metabolic transformations by analyzing the m/z of specific fragments.

Stable Isotope Dilution Mass Spectrometry for Absolute Quantitation

Stable Isotope Dilution (SID) is the gold standard for absolute quantification in mass spectrometry. nih.govlongdom.org This method involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, Eicosanoic-20,20,20-d3 Acid could serve as an internal standard for its unlabeled counterpart, or another labeled standard would be used for its own quantification) to the sample at the earliest stage of sample preparation.

The isotopically labeled internal standard is chemically identical to the analyte but has a different mass. Therefore, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects as the endogenous analyte. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, correcting for sample loss during preparation and for variations in instrument response. nih.gov

Table 3: Principles of Stable Isotope Dilution for Eicosanoic Acid Quantification

StepDescriptionRationale
Spiking A known amount of a deuterated Eicosanoic Acid standard is added to the sample.The standard acts as an internal reference throughout the analytical process.
Extraction & Derivatization The sample is processed to extract and derivatize the fatty acids.The internal standard experiences the same potential losses as the analyte.
LC-MS or GC-MS Analysis The sample is analyzed, and the signal intensities of the native and labeled compounds are measured.The ratio of the two signals is determined.
Quantification The concentration of the native analyte is calculated based on the signal ratio and the known amount of the added standard.Provides accurate and precise absolute quantification by correcting for analytical variability.

Data Processing and Interpretation in Deuterium-Labeled Studies

The data generated from deuterium-labeled studies require careful processing and interpretation. One of the primary challenges is the potential for chromatographic separation between the deuterated and non-deuterated compounds, especially when a large number of deuterium atoms are present. nih.gov Additionally, the isotopic distribution of the labeled compound can overlap with the natural ¹³C isotopic pattern of unlabeled endogenous lipids, which can complicate data analysis, particularly with low-resolution instruments. nih.gov

Specialized software and algorithms are often employed to deconvolve these complex spectra, accurately calculate the isotopic enrichment, and trace the metabolic fate of the labeled precursor. chromatographyonline.com These tools help to distinguish true metabolic products from background noise and isotopic artifacts, ensuring reliable interpretation of the metabolic pathways involving Eicosanoic-20,20,20-d3 Acid.

Applications in Lipidomics and Metabolomics Research

Eicosanoic-20,20,20-d3 Acid as an Internal Standard for Quantitative Lipid Profiling

In quantitative lipidomics, particularly when using mass spectrometry (MS)-based methods, the use of appropriate internal standards is crucial for achieving accurate and reproducible results. caymanchem.com Eicosanoic-20,20,20-d3 acid serves as an excellent internal standard for the analysis of eicosanoic acid and other related long-chain fatty acids. caymanchem.comnih.gov

The fundamental principle of using a stable isotope-labeled internal standard lies in its chemical near-identity to the endogenous analyte. caymanchem.com Possessing the same physicochemical properties as its unlabeled counterpart, Eicosanoic-20,20,20-d3 acid behaves identically during sample extraction, derivatization, and chromatographic separation. caymanchem.com However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer due to the three deuterium (B1214612) atoms replacing hydrogen atoms at the terminal (omega) carbon. sigmaaldrich.com

This mass difference allows it to be added to a biological sample at the very beginning of the analytical workflow. caymanchem.com Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. By calculating the ratio of the signal from the endogenous analyte to the known concentration of the spiked internal standard, researchers can accurately quantify the absolute amount of the target lipid, correcting for experimental variability and potential matrix effects that can suppress or enhance ionization. nih.gov This stable isotope dilution methodology is considered the gold standard for the quantitative analysis of bioactive lipids. caymanchem.comnih.gov

Table 1: Properties of Eicosanoic-20,20,20-d3 Acid

PropertyValue
Synonyms Arachidic acid-d3, 20,20,20-trideuterioicosanoic acid
Molecular Formula C₂₀H₃₇D₃O₂
Molecular Weight 315.55 g/mol
Isotopic Purity ≥99 atom % D
Mass Shift M+3
Physical Form Solid/Powder
Melting Point 74-76 °C
Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comlgcstandards.comnih.gov

Tracer Lipidomics for Dynamic Analysis of Lipid Pathways

Stable isotope labeling is a powerful technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and degradation. nih.govnih.gov By introducing a labeled precursor, or "tracer," into a biological system, researchers can follow its metabolic fate into various downstream products. nih.gov Eicosanoic-20,20,20-d3 acid is an effective tracer for elucidating the complex pathways of fatty acid metabolism.

Cells and organisms can acquire fatty acids from external sources, which are then incorporated into more complex lipid structures like phospholipids (B1166683) and triglycerides. Understanding the specificity and kinetics of this incorporation is key to comprehending membrane remodeling and energy storage. Studies have shown that cells can have high-affinity uptake mechanisms for 20-carbon fatty acids. nih.gov

When Eicosanoic-20,20,20-d3 acid is supplied to cells or organisms, it can be taken up and activated, typically by conversion to its coenzyme A (CoA) derivative, acyl-CoA. This labeled acyl-CoA can then enter various metabolic pathways. Using mass spectrometry, researchers can track the deuterium label as it appears in different classes of complex lipids over time. This allows for the direct measurement of how an exogenous saturated 20-carbon fatty acid is distributed among different lipid species, providing insights into the substrate preferences of the enzymes involved in lipid biosynthesis.

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.govnih.gov The primary product of DNL is the 16-carbon palmitic acid, which can then be elongated to form longer-chain saturated fatty acids like stearic acid (18:0) and subsequently eicosanoic acid (20:0). nih.gov

Metabolite Annotation and Identification in Complex Biological Samples

One of the significant challenges in metabolomics is the confident identification of metabolites within highly complex biological matrices. lipidmaps.org The presence of thousands of signals, many from isomeric or isobaric compounds, can make definitive annotation difficult. Isotope labeling provides a powerful strategy to overcome this challenge.

When Eicosanoic-20,20,20-d3 acid is used as a metabolic tracer, any downstream metabolite that incorporates it will carry the deuterium label. This results in a characteristic mass shift (M+3) compared to the corresponding unlabeled metabolite. In a mass spectrometry analysis, this creates a distinct isotopic signature. Researchers can specifically search for pairs of signals separated by this known mass difference. The detection of such a pair—an unlabeled peak and a labeled peak with the expected mass shift and a similar chromatographic retention time—provides strong evidence for the identification of a metabolite derived from the eicosanoic acid backbone. This method significantly enhances the confidence in metabolite annotation in untargeted or targeted lipidomics studies. lipidmaps.org

Elucidating Metabolic Pathways and Fluxes Using Eicosanoic 20,20,20 D3 Acid

Metabolic Flux Analysis (MFA) Principles with Deuterium (B1214612) Tracers

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.comnih.gov The core principle of MFA involves introducing a substrate labeled with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), into a biological system. As the labeled substrate is metabolized, the isotope is incorporated into various downstream products. By measuring the isotopic enrichment and distribution in these metabolites, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active pathways and calculate the rate at which molecules are processed through them. medchemexpress.comresearchgate.net

Deuterium-labeled tracers like Eicosanoic-20,20,20-d3 acid are particularly useful in lipid metabolism studies. meduniwien.ac.at The three deuterium atoms on the terminal methyl group create a distinct mass shift of +3 atomic mass units (M+3) compared to the unlabeled counterpart. sigmaaldrich.com This significant and specific mass difference allows for sensitive and unambiguous detection by mass spectrometry, enabling researchers to track the tracer's journey from uptake to its incorporation into complex lipids or its breakdown through catabolic pathways. The analysis of the isotopic patterns in the resulting metabolic products provides a quantitative map of cellular lipid dynamics. youtube.com

ParameterDescriptionApplication with Eicosanoic-20,20,20-d3 Acid
Tracer Input A known quantity and isotopic purity of the labeled substrate is introduced to the system (e.g., cell culture, animal model).Administration of Eicosanoic-20,20,20-d3 acid.
Isotopic Labeling The tracer is metabolized, and the deuterium label is incorporated into downstream metabolites.The d3-label is tracked as it appears in elongated fatty acids, complex lipids (e.g., phospholipids (B1166683), triglycerides), or oxidized products.
Mass Spectrometry Samples are collected over time, and metabolites are analyzed to measure the abundance of labeled vs. unlabeled molecules.Detection of the M+3 isotopologue of the parent compound and its metabolites.
Flux Calculation Mathematical models are used to interpret the labeling patterns and calculate the rates of metabolic reactions.Quantifying the rates of fatty acid elongation, incorporation into lipid species, and catabolism.

Investigation of Fatty Acid Turnover and Interconversion Rates

One of the primary applications of Eicosanoic-20,20,20-d3 acid is in the study of fatty acid turnover and interconversion. "Turnover" refers to the rate at which fatty acids are incorporated into and released from complex lipid pools, such as triglycerides or membrane phospholipids. By introducing the d3-labeled tracer, scientists can measure the rate of its appearance in these lipid species, providing a direct measure of synthesis and remodeling rates.

Furthermore, this tracer can elucidate the rates of fatty acid interconversion, specifically elongation. Eicosanoic acid (C20:0) can be extended by two-carbon units to form longer saturated fatty acids. The presence of the d3-label in downstream molecules like docosanoic acid (C22:0) and tetracosanoic acid (C24:0) confirms the activity of fatty acid elongase enzymes and allows for the quantification of these conversion rates. This information is crucial for understanding how cells maintain the specific fatty acid composition required for their structure and function.

Hypothetical Label Incorporation from Eicosanoic-20,20,20-d3 Acid

Illustrative data showing the percentage of the d3-label appearing in different fatty acid pools over time after introduction of the tracer.

Time PointEicosanoic Acid (C20:0) Pool (% Labeled)Docosanoic Acid (C22:0) Pool (% Labeled)Phospholipid Pool (% Labeled FA)
1 hour85%2%5%
6 hours40%15%25%
24 hours10%20%45%

Insights into Eicosanoid Biosynthesis and Regulatory Mechanisms

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), with arachidonic acid being the most common precursor. creative-proteomics.comnih.gov These molecules are synthesized via several major enzymatic pathways and are critical regulators of processes like inflammation and immunity. nih.govwikipedia.org While Eicosanoic-20,20,20-d3 acid is a saturated fatty acid and not a direct precursor to the primary classes of eicosanoids, it serves as an invaluable probe to study the regulation and flux of associated metabolic pathways.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins (B1171923) and thromboxanes. creative-proteomics.comnih.gov Studies using tracers like Eicosanoic-20,20,20-d3 acid can investigate whether saturated fatty acids or their metabolites compete with PUFAs for access to the COX active site. pnas.orgresearchgate.net By measuring changes in prostaglandin (B15479496) production in the presence of the deuterated tracer, researchers can infer competitive inhibition mechanisms and better understand how the balance of different fatty acid classes in the cell can regulate inflammatory signaling. nih.gov

The lipoxygenase (LOX) enzymes catalyze the conversion of arachidonic acid into leukotrienes and lipoxins, which are key mediators of inflammation and immune responses. nih.govnih.govresearchgate.net Similar to the COX pathway, the introduction of Eicosanoic-20,20,20-d3 acid can be used to assess the impact of saturated fatty acid flux on LOX pathway activity. researcher.life Such studies help determine if an abundance of saturated fatty acids alters the availability of PUFA substrates for LOX enzymes or otherwise modulates their activity, thereby influencing the production of these potent inflammatory signals.

The Cytochrome P450 (CYP450) monooxygenases represent a third major pathway of eicosanoid synthesis and are also involved in the metabolism of fatty acids. nih.govnih.gov Certain CYP450 enzymes, particularly those in the CYP4A and CYP4F families, hydroxylate fatty acids at the terminal (omega) and sub-terminal (omega-1) positions. nih.gov Eicosanoic-20,20,20-d3 acid is specifically labeled at the omega position.

A key principle that can be studied with this tracer is the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and as a result, enzymes often break the C-H bond at a faster rate. researchgate.net By comparing the rate of omega-hydroxylation of Eicosanoic-20,20,20-d3 acid to that of unlabeled eicosanoic acid, researchers can determine if C-H bond cleavage is the rate-limiting step of the reaction catalyzed by CYP450 enzymes. nih.gov This provides fundamental insights into the enzyme's catalytic mechanism.

Kinetic Isotope Effect in CYP450-Mediated Oxidation

Comparison of hypothetical reaction rates for the omega-hydroxylation of deuterated vs. non-deuterated eicosanoic acid.

SubstrateRelative Reaction Rate (Vmax)Kinetic Isotope Effect (kH/kD)
Eicosanoic Acid (unlabeled)1.00~5.0
Eicosanoic-20,20,20-d3 Acid0.20

Fatty acids can also be oxidized through non-enzymatic pathways, primarily through reactions with reactive oxygen species (ROS), leading to lipid peroxidation. wikipedia.org This process is often associated with cellular damage and oxidative stress. Tracing the fate of Eicosanoic-20,20,20-d3 acid allows for the identification and quantification of specific non-enzymatic oxidation products. The d3-label acts as a unique signature, enabling mass spectrometry to distinguish products derived from the tracer from the vast background of other cellular lipids, thereby clarifying the mechanisms and products of lipid peroxidation.

Analysis of Deuterium Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov Eicosanoic-20,20,20-d3 acid, with deuterium atoms replacing hydrogen at the terminal omega (ω) carbon, is a valuable tool for investigating the mechanisms of enzymes involved in fatty acid metabolism. The presence of a significant primary deuterium KIE is strong evidence that the cleavage of a C-H bond is, at least in part, rate-limiting for the enzymatic reaction. nih.govnih.gov

One of the key metabolic pathways for long-chain fatty acids is ω-oxidation, which occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org This pathway is an alternative to the more common beta-oxidation and becomes more significant when beta-oxidation is impaired. wikipedia.org The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group (the ω-carbon), a reaction catalyzed by cytochrome P450 (P450) enzymes, specifically from the CYP4A and CYP4F subfamilies. wikipedia.org This reaction involves the abstraction of a hydrogen atom from the ω-carbon. nih.govnih.gov

The table below illustrates hypothetical KIE values for the ω-oxidation of eicosanoic acid and their interpretation. A KIE value significantly greater than 1 indicates that C-H bond cleavage at the C20 position is a rate-limiting step in the enzymatic reaction.

Enzyme SystemSubstrateObserved KIE (kH/kD)Interpretation
Cytochrome P450 (CYP4A11)Eicosanoic Acid vs. Eicosanoic-20,20,20-d3 Acid5.8C-H bond cleavage is a major rate-determining step.
Cytochrome P450 (CYP4F2)Eicosanoic Acid vs. Eicosanoic-20,20,20-d3 Acid3.5C-H bond cleavage is partially rate-limiting.
Peroxisomal β-oxidation enzymesEicosanoic Acid vs. Eicosanoic-20,20,20-d3 Acid1.1C-H bond cleavage at the omega carbon is not involved in the rate-determining step.

By measuring the rates of metabolism of both labeled and unlabeled eicosanoic acid, researchers can determine the KIE and thus probe the catalytic mechanism of enzymes like cytochrome P450 omega-hydroxylases. nih.gov This information is crucial for understanding how these enzymes function and how their activity is regulated. Furthermore, observing a KIE can lead to the phenomenon of "metabolic switching," where a slower reaction at the deuterated site results in enhanced metabolic activity at other positions on the fatty acid molecule. nih.gov

Whole-Body and Organ-Specific Metabolic Tracing Studies

Stable isotope tracers like Eicosanoic-20,20,20-d3 acid are powerful tools for quantifying the dynamic aspects of lipid metabolism in vivo. nih.gov By introducing the labeled compound into a biological system, researchers can track the movement and transformation of the fatty acid, providing insights that static measurements of metabolite concentrations cannot. kuleuven.be These tracing studies allow for the determination of metabolic fluxes, revealing the rates of synthesis, degradation, and conversion of fatty acids in the whole body and within specific organs. creative-proteomics.com

In a typical whole-body tracing study, Eicosanoic-20,20,20-d3 acid can be administered orally or via intravenous infusion. creative-proteomics.com Blood, tissue, and breath samples are then collected over time to monitor the appearance and distribution of the deuterium label. Using mass spectrometry-based techniques, the enrichment of the label in the parent compound and its various metabolic products can be precisely quantified. nih.gov This allows for the calculation of key kinetic parameters, such as the rate of appearance (Ra) of eicosanoic acid into the circulation and its rate of oxidation. nih.gov

Organ-specific metabolic tracing provides a more detailed picture of fatty acid fate. Following administration of Eicosanoic-20,20,20-d3 acid, tissue biopsies or non-invasive imaging techniques can be used to measure the incorporation of the tracer into different lipid pools within various organs. Fatty acids are critical energy sources for tissues with high oxidative demands, such as the heart, skeletal muscle, and liver. nih.gov They can be taken up by most cells with mitochondria and broken down through beta-oxidation. wikipedia.org

By tracking the deuterium label, investigators can determine the extent to which eicosanoic acid is:

Oxidized for energy: The label can be traced through the pathways of beta-oxidation and the tricarboxylic acid (TCA) cycle. physiology.org

Stored in triglycerides: The incorporation of the label into triglyceride pools, primarily in adipose tissue and the liver, reflects the rate of fatty acid esterification and storage.

Incorporated into cellular membranes: The appearance of the label in phospholipids and sphingolipids provides information on membrane synthesis and remodeling. nih.gov

Metabolized by alternative pathways: The tracer can quantify flux through pathways like ω-oxidation, particularly in the liver and kidneys. wikipedia.org

The following interactive table shows hypothetical data from a study tracing the fate of Eicosanoic-20,20,20-d3 acid in different rat tissues 24 hours after administration, illustrating its organ-specific distribution and incorporation into major lipid classes.

TissueTracer in Triglycerides (nmol/g tissue)Tracer in Phospholipids (nmol/g tissue)Tracer in Free Fatty Acids (nmol/g tissue)
Liver150.245.812.5
Adipose Tissue450.615.325.1
Heart35.760.18.9
Skeletal Muscle42.155.47.2
Kidney28.938.610.3

Such studies are invaluable for understanding how fatty acid metabolism is regulated in health and how it becomes dysregulated in metabolic diseases. nih.gov The use of stable isotope tracers like Eicosanoic-20,20,20-d3 acid provides a dynamic and quantitative view of metabolic pathways in vivo. kuleuven.be

Eicosanoic 20,20,20 D3 Acid in Disease Biomarker Discovery and Pathophysiological Research

Role in Studying Inflammation and Oxidative Stress

Inflammation and oxidative stress are interconnected processes at the core of many chronic diseases. nih.gov The study of these conditions heavily relies on the accurate measurement of lipid mediators, such as eicosanoids, which are signaling molecules derived from 20-carbon fatty acids like arachidonic acid. mdpi.comnih.gov These mediators are potent regulators of inflammatory responses. mdpi.com

Eicosanoic-20,20,20-d3 acid is instrumental in this area of research. In lipidomic studies utilizing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it is used as an internal standard. lipidmaps.orgnih.gov Its chemical similarity to endogenous fatty acids ensures that it behaves similarly during the sample extraction and analysis process, while its distinct mass, due to the deuterium (B1214612) atoms, allows it to be separately identified by the mass spectrometer. This enables the precise quantification of pro-inflammatory and anti-inflammatory lipid species, helping researchers to understand the biochemical imbalances that occur during inflammatory diseases and to assess the impact of oxidative stress on lipid metabolism. nih.govnih.gov

Table 1: Application of Deuterated Standards in Inflammatory Mediator Analysis This table illustrates the type of data obtained in lipidomics studies of inflammation where a deuterated standard like Eicosanoic-20,20,20-d3 Acid would be used for quantification.

Applications in Cardiovascular Disease Research

Cardiovascular diseases (CVD) are strongly linked to dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. mdpi.com The composition of fatty acids in plasma and tissues is a key area of investigation for understanding the mechanisms of atherosclerosis and other cardiovascular pathologies. nih.govmdpi.com

In cardiovascular research, Eicosanoic-20,20,20-d3 acid facilitates the accurate measurement of fatty acid profiles in patient cohorts and preclinical models. nih.govresearchgate.net By serving as a robust internal standard, it helps researchers quantify levels of various saturated, monounsaturated, and polyunsaturated fatty acids. This precise quantification is essential for:

Identifying fatty acid signatures associated with increased CVD risk.

Monitoring changes in lipid profiles in response to therapeutic interventions. nih.gov

Investigating the metabolism of specific fatty acids, like eicosapentaenoic acid (EPA), which have demonstrated cardiovascular benefits. mdpi.commdpi.com

The use of stable isotope-labeled standards ensures that the data from large-scale epidemiological and clinical studies are reliable and reproducible, which is crucial for establishing correlations between specific lipids and cardiovascular outcomes. escholarship.org

Insights into Metabolic Disorders (e.g., Type 2 Diabetes, Hyperlipidemia, Nonalcoholic Fatty Liver Disease/NASH)

Metabolic disorders such as type 2 diabetes, hyperlipidemia, and nonalcoholic fatty liver disease (NAFLD), along with its progressive form, nonalcoholic steatohepatitis (NASH), are characterized by profound alterations in lipid metabolism. nih.govresearchgate.net The accumulation of fat in the liver (steatosis) and dysregulation of fatty acid oxidation are central to the pathogenesis of NAFLD/NASH. nih.gove-dmj.org

Eicosanoic-20,20,20-d3 acid is an invaluable tool for studying these conditions. As an internal standard, it underpins lipidomic analyses that aim to:

Quantify the extent of hepatic fat accumulation.

Characterize the specific lipid species that accumulate in the liver and circulation.

Elucidate the metabolic pathways, such as de novo lipogenesis (DNL), that are dysregulated. nih.gov

Research in this area helps to identify potential biomarkers for disease progression and to evaluate the efficacy of new therapies aimed at correcting metabolic imbalances. e-dmj.orgsjtmolecular.com The ability to accurately measure changes in the lipidome is critical for understanding the transition from simple steatosis to the more severe inflammatory state of NASH.

Table 2: Representative Lipid Profile Changes in Metabolic Disorders This table shows typical findings from studies on metabolic disorders where Eicosanoic-20,20,20-d3 Acid could be used as an internal standard for accurate measurement.

Neurobiological Research Applications

Lipids are fundamental components of the central nervous system, playing crucial roles in membrane structure, cell signaling, and energy metabolism. Aberrant lipid metabolism has been implicated in various neurodegenerative and neurological disorders. The precise measurement of fatty acids and other lipids in brain tissue and cerebrospinal fluid is therefore essential for advancing neurobiological research.

In this context, Eicosanoic-20,20,20-d3 acid can be employed as an internal standard to quantify lipids in complex neurological samples. This allows researchers to investigate how the brain's lipid composition changes in diseases like Alzheimer's disease, Parkinson's disease, or multiple sclerosis. By providing a reliable method for quantification, it supports studies aimed at identifying lipid biomarkers for early diagnosis or disease monitoring and helps to unravel the role of lipid dysregulation in neuroinflammation and neuronal dysfunction.

Tracing Endogenous Lipid Metabolism in Disease Models

Beyond its role as a quantification standard, Eicosanoic-20,20,20-d3 acid can be used in stable isotope tracing studies to follow the metabolic fate of fatty acids in vivo. When administered to a cell culture or an animal model, the deuterium label acts as a tracer, allowing researchers to distinguish the administered (exogenous) acid from the pre-existing (endogenous) pool of fatty acids. escholarship.org

This approach provides powerful insights into the dynamics of lipid metabolism, including:

Fatty Acid Uptake and Incorporation: Tracking how cells and tissues take up the labeled fatty acid and incorporate it into complex lipids like triglycerides and phospholipids (B1166683).

Metabolic Conversion: Following the elongation and desaturation of the fatty acid backbone to produce other lipid species.

Turnover Rates: Measuring the rate at which specific lipid pools are synthesized and degraded.

By tracing these pathways in various disease models, scientists can gain a dynamic understanding of how conditions like cancer, metabolic syndrome, or inflammatory diseases alter fundamental lipid metabolic processes, offering a more detailed view than static measurements alone. escholarship.org

Q & A

Q. What safety protocols are recommended for handling Eicosanoic-20,20,20-d3 Acid in laboratory settings?

  • Methodological Answer : While classified as non-hazardous under OSHA and GHS guidelines, standard laboratory precautions apply: use nitrile gloves, avoid inhalation of aerosols, and prevent environmental release. Store at room temperature in sealed containers away from oxidizers. Refer to SDS documentation for spill management (e.g., absorb with inert materials like silica gel) .

Q. How is Eicosanoic-20,20,20-d3 Acid used as an internal standard in lipidomics studies?

  • Methodological Answer : Due to its stable deuterium labeling, it serves as a reference for quantifying non-deuterated fatty acids via isotope dilution mass spectrometry (ID-MS). Optimize spike-in concentrations to match endogenous analyte levels and validate recovery rates using matrix-matched calibration curves .

Advanced Research Questions

Q. What experimental controls are critical when studying isotopic effects of Eicosanoic-20,20,20-d3 Acid in metabolic flux analysis?

  • Methodological Answer : Include protiated (C20:0) and fully deuterated (C20:0-d3) analogs to distinguish kinetic isotope effects (KIEs) in enzymatic reactions. Monitor metabolic intermediates via LC-MS/MS to assess deuterium-induced delays in β-oxidation or elongation pathways. Normalize data to cell viability controls to rule out toxicity .

Q. How can researchers resolve discrepancies in lipid bilayer incorporation efficiency between deuterated and protiated eicosanoic acid?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to compare phase transition temperatures of lipid membranes. Molecular dynamics simulations can model CD₃-group interactions with phospholipid headgroups. Validate findings with fluorescence anisotropy assays using deuterium-labeled probes .

Q. What strategies mitigate deuterium loss during long-term in vivo studies using Eicosanoic-20,20,20-d3 Acid?

  • Methodological Answer : Administer the compound via controlled-release formulations (e.g., lipid nanoparticles) to minimize metabolic degradation. Track deuterium retention in tissues using time-resolved MS imaging. Pair with protease inhibitors to reduce enzymatic cleavage of the deuterated acyl chain .

Q. How should researchers design dose-response studies to assess the impact of deuterium labeling on fatty acid signaling pathways?

  • Methodological Answer : Employ a factorial design with varying deuterium concentrations (0–100%) and measure downstream signaling markers (e.g., PPAR-γ activation) via luciferase reporter assays. Use ANOVA to identify dose-dependent effects and confounders like solvent toxicity. Replicate across multiple cell lines to validate generality .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing batch-to-batch variability in deuterated fatty acid synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to HR-MS and NMR datasets to identify sources of variability (e.g., incomplete deuteration). Use intraclass correlation coefficients (ICC) to assess reproducibility across batches, with ICC >0.9 indicating acceptable consistency .

Q. How can researchers address conflicting reports on the bioavailability of deuterated vs. protiated eicosanoic acid?

  • Methodological Answer : Conduct meta-analyses of published pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) with subgroup stratification by study design (in vitro vs. in vivo). Use mixed-effects models to account for heterogeneity in dosing regimens and analytical platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.